2-Bromomethyl-5-iodo-benzofuran chemical structure and properties
2-Bromomethyl-5-iodo-benzofuran chemical structure and properties
Executive Summary
2-Bromomethyl-5-iodo-benzofuran is a high-value bifunctional heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting cardiovascular (anti-arrhythmic) and metabolic (GPR120 agonist) pathways. Its structural utility lies in its orthogonal reactivity : it possesses a highly reactive electrophilic alkylating arm at the C2 position and a transition-metal-active aryl iodide at the C5 position.
This guide details the physiochemical properties, synthetic routes, and reactivity profile of this scaffold, providing researchers with the mechanistic grounding required to utilize it in library generation and lead optimization.
Chemical Identity & Physiochemical Properties[1][2][3]
The molecule consists of a lipophilic benzofuran core substituted with a heavy halogen (iodine) on the benzenoid ring and a reactive bromomethyl group on the furan ring.
Table 1: Key Chemical Data
| Property | Specification |
| Chemical Name | 2-(Bromomethyl)-5-iodo-1-benzofuran |
| Molecular Formula | |
| Molecular Weight | 336.95 g/mol |
| CAS Number (Precursor) | 60770-68-5 (refers to 5-iodo-2-methylbenzofuran) |
| Physical State | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Stability | Light sensitive (C-I bond); Moisture sensitive (C-Br bond) |
Structural Analysis
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C5-Iodine: The iodine atom is located at the para position relative to the furan oxygen. This electron-rich position (activated by the oxygen lone pair) makes the C-I bond particularly amenable to oxidative addition by Palladium(0) species, facilitating Suzuki, Sonogashira, and Heck couplings.
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C2-Bromomethyl: This group is benzylic-like (allylic to the furan double bond). The resulting carbocation or transition state is stabilized by the aromatic system, making it an exceptional electrophile for
reactions with amines, thiols, and alkoxides.
Synthetic Pathways[1][4][5][6]
The synthesis of 2-bromomethyl-5-iodo-benzofuran typically proceeds via the functionalization of the stable precursor 5-iodo-2-methylbenzofuran . Direct ring closure to the bromomethyl species is less common due to the instability of the bromomethyl group under cyclization conditions.
Protocol: Radical Bromination of 5-Iodo-2-methylbenzofuran
The most robust route involves the Wohl-Ziegler bromination of the 2-methyl analog.
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Precursor Synthesis: 5-Iodosalicylaldehyde is reacted with chloroacetone (or ethyl acetoacetate followed by decarboxylation) under basic conditions to yield 5-iodo-2-methylbenzofuran.
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Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in
or Benzotrifluoride.
Critical Process Parameter (CPP): The reaction must be stopped before di-bromination occurs. Monitoring by HPLC/TLC is essential.
Figure 1: Synthetic pathway from commercially available salicylaldehyde precursors.
Reactivity Profile & Applications
The value of this scaffold is its ability to serve as a "hub" for divergent synthesis. The two halogenated sites react under completely different conditions (Orthogonal Reactivity).
A. C2-Position: Nucleophilic Substitution ( )
The bromomethyl group reacts rapidly with nucleophiles. This is the primary method for attaching the benzofuran core to polar "warheads" or solubilizing groups.
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Amination: Reaction with secondary amines yields tertiary amines (common in GPCR ligands).
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Etherification: Reaction with phenols or alcohols (Williamson Ether Synthesis).
B. C5-Position: Cross-Coupling
The aryl iodide is reserved for C-C bond formation to build the hydrophobic pharmacophore.
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Suzuki-Miyaura: Coupling with aryl boronic acids.
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Sonogashira: Coupling with terminal alkynes (critical for constructing rigid, extended pi-systems).
Case Study: GPR120 Agonists
Research into GPR120 (FFAR4) agonists for type 2 diabetes often utilizes benzofuran scaffolds. The 5-position is typically coupled to a biaryl system to occupy the hydrophobic pocket of the receptor, while the 2-position is functionalized with a carboxylic acid linker (via the bromomethyl group) to engage the polar residues.
Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.
Safety & Handling Protocols
Warning: This compound combines the hazards of alkylating agents and halogenated aromatics.
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Lachrymator: Like benzyl bromide, the 2-bromomethyl derivative is a potent lachrymator. It attacks mucous membranes. Protocol: All weighing and transfers must occur within a certified fume hood.
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Instability: The C-Br bond is hydrolytically unstable. Store under inert gas (Argon/Nitrogen) at -20°C.
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Light Sensitivity: Aryl iodides can undergo photodehalogenation. Store in amber vials wrapped in foil.
References
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Google Patents. (2017). Benzo-fused heterocyclic derivatives useful as agonists of GPR120 (US9562053B2).[1] Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.[2][3][4][5][6][7] Retrieved from [Link]
-
MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]
Sources
- 1. US9562053B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. 4265-25-2|2-Methylbenzofuran|BLD Pharm [bldpharm.com]
- 7. scienceopen.com [scienceopen.com]
